Cas no 1804985-47-4 (Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate)

Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate
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- インチ: 1S/C9H8F2INO2/c1-15-8(14)3-5-2-7(12)13-4-6(5)9(10)11/h2,4,9H,3H2,1H3
- InChIKey: IRQVEEZQMICPCU-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(CC(=O)OC)=C(C=N1)C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 228
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 39.2
Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029074788-250mg |
Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate |
1804985-47-4 | 97% | 250mg |
$480.00 | 2022-04-01 | |
Alichem | A029074788-1g |
Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate |
1804985-47-4 | 97% | 1g |
$1,549.60 | 2022-04-01 | |
Alichem | A029074788-500mg |
Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate |
1804985-47-4 | 97% | 500mg |
$847.60 | 2022-04-01 |
Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate 関連文献
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetateに関する追加情報
Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate (CAS No. 1804985-47-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate, identified by its CAS number 1804985-47-4, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural framework, has garnered significant attention in recent years due to its versatile applications in the development of novel therapeutic agents. The presence of both iodine and difluoromethyl substituents makes it a particularly attractive building block for medicinal chemists seeking to enhance the pharmacological properties of their synthetic targets.
The difluoromethyl group is a well-documented pharmacophore that can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its incorporation into molecular structures often leads to improved pharmacokinetic profiles, a critical factor in the success of any therapeutic intervention. In contrast, the iodine atom serves as an excellent handle for further functionalization via cross-coupling reactions, enabling the construction of more complex scaffolds with precision and efficiency.
In recent years, there has been a surge in research focused on developing innovative methods for incorporating fluorinated moieties into drug molecules. The use of compounds like Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate has become increasingly prevalent in this context. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, where the difluoromethyl group enhances binding to target proteins while minimizing off-target effects. Furthermore, the halogenated pyridine core provides a scaffold that is amenable to further derivatization, allowing for the exploration of diverse structural motifs.
The pharmaceutical industry has also shown interest in this compound for its potential in oncology research. Pyridine derivatives are frequently encountered in anticancer agents due to their ability to modulate critical signaling pathways involved in cell proliferation and survival. The combination of an iodine atom and a difluoromethyl group offers a strategic platform for designing molecules that can selectively inhibit aberrant signaling cascades associated with various cancers. Preliminary studies have hinted at its efficacy in disrupting tyrosine kinase activity, a hallmark of many malignancies.
Beyond its applications in small-molecule drug discovery, Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate has found utility in materials science and agrochemical research. The unique electronic properties conferred by the halogen substituents make it a promising candidate for developing advanced materials with tailored optoelectronic characteristics. Additionally, its structural features could be leveraged in the design of novel pesticides that exhibit improved selectivity and environmental stability.
The synthesis of this compound typically involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to introduce the desired functional groups with high regioselectivity. These synthetic strategies not only enhance yield but also minimize unwanted byproducts, aligning with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
In conclusion, Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate represents a cornerstone intermediate in contemporary medicinal chemistry. Its unique structural attributes and broad applicability across multiple therapeutic areas underscore its importance as a synthetic building block. As research continues to uncover new methodologies for fluorination and functionalization, compounds like this are poised to play an even more pivotal role in the development of next-generation pharmaceuticals and advanced materials.
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